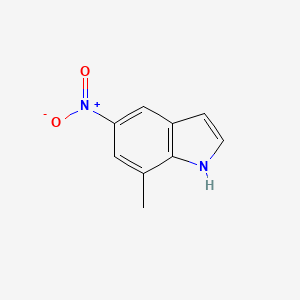

7-methyl-5-nitro-1H-indole

Description

Structure

3D Structure

Properties

IUPAC Name |

7-methyl-5-nitro-1H-indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c1-6-4-8(11(12)13)5-7-2-3-10-9(6)7/h2-5,10H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGLMRHYPBSQOTA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=C1NC=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501311441 | |

| Record name | 7-Methyl-5-nitro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501311441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10553-08-9 | |

| Record name | 7-Methyl-5-nitro-1H-indole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10553-08-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Methyl-5-nitro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501311441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-methyl-5-nitro-1H-indole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 7-Methyl-5-nitro-1H-indole: Structure, Properties, and Synthetic Strategies for Drug Discovery

Abstract

This technical guide provides a comprehensive scientific overview of 7-methyl-5-nitro-1H-indole, a heterocyclic compound of increasing interest within medicinal chemistry and drug development. We will explore its core chemical structure, detail its physicochemical properties, and present a validated, logical synthetic pathway. Furthermore, this guide will delve into the mechanistic basis for its application in modern drug discovery, particularly focusing on the role of the 5-nitroindole scaffold as a pharmacophore in oncology. This document is intended for researchers, chemists, and drug development professionals seeking a detailed understanding of this molecule and its potential.

Introduction: The Significance of the Indole Nucleus

The indole ring system is a cornerstone of medicinal chemistry, forming the structural core of numerous natural products, pharmaceuticals, and biologically active compounds.[1] Its unique electronic properties and ability to participate in various intermolecular interactions, including hydrogen bonding and π-stacking, make it a privileged scaffold in drug design. The strategic functionalization of the indole nucleus allows for the fine-tuning of a molecule's pharmacological profile. The introduction of a nitro group, for instance, can significantly modulate electronic and binding properties, often imparting specific bioactivities. This guide focuses on a specific derivative, this compound, to illustrate the interplay between structure, properties, and therapeutic potential.

Chemical Structure and Identification

The foundational step in understanding any molecule is to define its precise chemical structure and identifiers.

-

IUPAC Name: this compound

-

Molecular Formula: C₉H₈N₂O₂[2]

-

Canonical SMILES: CC1=CC(=CC2=C1NC=C2)[O-][5]

The structure consists of a bicyclic indole core, with a methyl group substitution at position 7 and a nitro group at position 5. The presence of the electron-withdrawing nitro group and the electron-donating methyl group on the benzene portion of the indole ring creates a unique electronic environment that influences its reactivity and biological interactions.

Caption: 2D Chemical Structure of this compound.

Physicochemical and Spectroscopic Properties

A thorough understanding of a compound's physicochemical properties is critical for its application in research and development, guiding decisions on formulation, handling, and experimental design.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Weight | 176.17 g/mol | [3][6] |

| Physical Form | Yellow powder | [2] |

| Melting Point | ~220 °C | [6] |

| Boiling Point | 369.8 ± 22.0 °C (Predicted) | [6] |

| Density | 1.355 ± 0.06 g/cm³ (Predicted) | [6] |

| XlogP (Predicted) | 2.2 | [5] |

| Solubility | Predicted to have low to moderate solubility in polar protic solvents (e.g., water, ethanol) and high solubility in polar aprotic solvents (e.g., DMSO, DMF). This prediction is based on the structure's combined polar (nitro, N-H) and nonpolar (indole core, methyl) features. | [7] |

Spectroscopic Profile (Predicted)

While specific spectra for this compound are not widely published, its expected spectroscopic characteristics can be inferred from data on analogous 5-nitroindole derivatives.[8][9]

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, with the electron-withdrawing effect of the nitro group causing downfield shifts for adjacent protons. A characteristic singlet for the methyl group protons would appear in the aliphatic region (around 2.5 ppm). A broad singlet corresponding to the N-H proton of the indole ring would also be present.

-

¹³C NMR: The carbon spectrum would reflect the 9 unique carbon atoms in the structure. The carbon atom attached to the nitro group (C5) would be significantly deshielded.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would confirm the molecular formula C₉H₈N₂O₂ with a precise mass measurement.[5]

Synthesis and Manufacturing

A robust and scalable synthetic route is paramount for the viability of any compound in drug development. While a specific, dedicated synthesis for this compound is not extensively documented in a single source, a logical and efficient pathway can be constructed from well-established indole synthesis methodologies and nitration reactions. The proposed pathway involves a two-stage process: the synthesis of the 7-methylindole precursor, followed by regioselective nitration.

Stage 1: Synthesis of 7-Methylindole Precursor

The Leimgruber-Batcho indole synthesis is a highly efficient and versatile method for preparing indoles from o-nitrotoluenes, making it an ideal choice for this pathway.[10][11][12] This method avoids the harsh acidic conditions of the Fischer indole synthesis and is known for its high yields and applicability to a wide range of substituted precursors.[6][11]

Caption: Workflow for the Leimgruber-Batcho synthesis of 7-methylindole.

Experimental Protocol (Stage 1):

-

Enamine Formation: 2,6-Dimethylnitrobenzene is reacted with N,N-dimethylformamide dimethyl acetal (DMFDMA) and a secondary amine such as pyrrolidine.[11] The mixture is heated, typically in a solvent like DMF, to drive the condensation reaction, forming the intermediate β-dimethylamino-2-nitro-styrene derivative.[2]

-

Reductive Cyclization: The crude enamine intermediate is then subjected to reductive cyclization without the need for extensive purification.[2] Common reducing agents include catalytic hydrogenation (e.g., H₂ over Palladium on carbon or Raney nickel) or chemical reducing agents like sodium dithionite or iron in acetic acid.[11][12] The reduction of the nitro group to an amine is followed by spontaneous intramolecular cyclization and elimination of the secondary amine to yield the aromatic indole ring.[11]

-

Purification: The final product, 7-methylindole, is purified from the reaction mixture using standard techniques such as column chromatography.

Stage 2: Regioselective Nitration

The second stage involves the introduction of the nitro group at the C5 position of the 7-methylindole core. The nitration of indoles is a well-studied electrophilic aromatic substitution reaction. The directing effects of the indole nucleus typically favor substitution at the C3 position. However, if the C3 position is blocked or if specific reaction conditions are employed, substitution on the benzene ring can be achieved. For 7-methylindole, the electron-rich nature of the pyrrole ring must be managed to achieve selective nitration on the benzene moiety.

Experimental Protocol (Stage 2):

-

Reaction Setup: 7-Methylindole is dissolved in a suitable solvent, such as concentrated sulfuric acid or acetic acid, at a reduced temperature (e.g., 0-5 °C) to control the reaction's exothermicity and selectivity.

-

Nitrating Agent Addition: A nitrating agent, typically a mixture of nitric acid and sulfuric acid, or another source of the nitronium ion (NO₂⁺), is added dropwise to the solution while maintaining the low temperature. The choice of nitrating agent and solvent is crucial for controlling the regioselectivity.

-

Reaction Quenching and Isolation: After the reaction is complete (monitored by TLC), the mixture is carefully quenched by pouring it onto ice water. The precipitated solid product is then collected by filtration, washed to neutrality, and dried.

-

Purification: The crude this compound is purified, typically by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography to yield the final product as a yellow solid.[2]

Applications in Research and Drug Development

The true value of a synthetic compound lies in its application. The 5-nitroindole scaffold is a recognized pharmacophore in oncology, primarily due to its ability to interact with non-canonical DNA structures known as G-quadruplexes (G4).[8][13]

Targeting the c-Myc Oncogene Promoter

The c-Myc oncogene is a critical regulator of cell proliferation, and its overexpression is a hallmark of many human cancers. The promoter region of the c-Myc gene contains a guanine-rich sequence capable of forming a G-quadruplex structure, which acts as a silencer element for transcription.[13] Small molecules that can bind to and stabilize this G4 structure can effectively downregulate c-Myc expression, leading to cell cycle arrest and apoptosis in cancer cells.

Caption: Proposed mechanism of action for 5-nitroindole derivatives.

Research has shown that substituted 5-nitroindole derivatives are effective binders of the c-Myc G-quadruplex.[8][13] The planar indole ring system facilitates stacking interactions with the G-tetrads of the quadruplex, while the nitro group can form specific hydrogen bonds or electrostatic interactions that enhance binding affinity and selectivity.[8] The substituents at other positions, such as the methyl group at C7, can be used to modulate solubility, cell permeability, and steric interactions within the binding pocket, providing a basis for structure-activity relationship (SAR) studies.[13]

Therefore, this compound serves as a valuable molecular scaffold for the design and synthesis of novel anticancer agents targeting the c-Myc G4 pathway.[8]

Safety, Handling, and Storage

As a research chemical, this compound requires careful handling in a controlled laboratory environment.

-

Hazard Identification: Based on data for similar compounds, it is classified as an irritant. Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[2]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves when handling the compound.[12]

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of the powder.[10][12] Avoid contact with skin and eyes.[10]

-

Storage: Store in a tightly sealed container in a cool, dry place.[2] For long-term stability, refrigeration (0-8 °C) is recommended.[2]

-

Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations for hazardous waste.[12]

Conclusion

This compound represents a molecule of significant academic and pharmaceutical interest. Its structure combines the privileged indole scaffold with functional groups that impart the potential for specific biological activity, particularly in the realm of oncology through G-quadruplex stabilization. This guide has provided a detailed overview of its chemical identity, physicochemical properties, a robust synthetic strategy, and a clear mechanistic rationale for its application in drug discovery. As research into targeted cancer therapies continues to evolve, scaffolds such as this compound will undoubtedly serve as crucial starting points for the development of next-generation therapeutics.

References

-

Leimgruber–Batcho indole synthesis. Wikipedia. [Link]

-

the leimgruber-batcho indole synthesis. University of New Hampshire Scholars' Repository. [Link]

-

This compound (C9H8N2O2). PubChemLite. [Link]

-

Fischer indole synthesis. Wikipedia. [Link]

-

Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity. PubMed Central. [Link]

-

Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. PubMed Central. [Link]

-

Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. PubMed. [Link]

-

Supporting information. The Royal Society of Chemistry. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Page loading... [guidechem.com]

- 3. 7-Methylindole - Wikipedia [en.wikipedia.org]

- 4. prepchem.com [prepchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 7. Hegedus indole synthesis - Wikiwand [wikiwand.com]

- 8. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]

- 10. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 11. Leimgruber–Batcho indole synthesis - Wikipedia [en.wikipedia.org]

- 12. researchgate.net [researchgate.net]

- 13. Reissert Indole Synthesis (Chapter 49) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

Synthesis and characterization of 7-methyl-5-nitro-1H-indole

An In-depth Technical Guide to the Synthesis and Characterization of 7-Methyl-5-nitro-1H-indole

Section 1: Executive Summary & Strategic Importance

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of this compound, a key heterocyclic building block in medicinal chemistry. The document details a reliable and optimized synthetic pathway, starting from the commercially available 7-methyl-1H-indole. A critical aspect of this synthesis, the regioselective nitration at the C5 position of the indole scaffold, is thoroughly discussed with mechanistic insights. Furthermore, this guide outlines a complete protocol for the unambiguous characterization of the final compound using a suite of modern analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). All experimental procedures are presented in a step-by-step format to ensure reproducibility. This document is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and synthetic organic chemistry.

Significance in Medicinal Chemistry

The indole nucleus is a privileged scaffold in drug discovery, forming the core of numerous natural products and synthetic pharmaceuticals. The introduction of a nitro group, a versatile functional group, into the indole ring system at a specific position can significantly modulate its electronic properties and biological activity. Specifically, this compound serves as a crucial intermediate in the synthesis of a variety of biologically active compounds. The nitro group can act as a key pharmacophore or be chemically transformed into other functional groups, such as amines, which can then be further elaborated to create libraries of potential drug candidates. The strategic placement of the methyl group at the 7-position and the nitro group at the 5-position provides a unique substitution pattern that is often exploited in the design of targeted therapies.

Scope and Objectives

The primary objective of this guide is to provide a detailed and practical resource for the synthesis and characterization of this compound. The scope of this document encompasses:

-

A rationale for the chosen synthetic strategy.

-

A step-by-step experimental protocol for the synthesis.

-

A mechanistic explanation of the key reaction step.

-

A comprehensive guide to the characterization of the final product.

-

A summary of key data in a structured format.

This guide does not cover the downstream applications of this compound in specific drug development projects but rather focuses on the foundational chemistry required to produce and validate this important intermediate.

Section 2: Retrosynthetic Analysis and Synthesis Pathway Rationale

Dissecting the Target Molecule

A retrosynthetic analysis of this compound suggests a straightforward synthetic approach. The most logical disconnection is the C-N bond of the nitro group, leading back to the precursor 7-methyl-1H-indole. This approach is synthetically feasible as it involves an electrophilic aromatic substitution reaction, a well-established method for the functionalization of indole rings.

Caption: Retrosynthetic analysis of this compound.

Evaluation of Potential Synthetic Routes

Several methods for the nitration of indoles have been reported in the literature. The choice of the nitrating agent is crucial to control the regioselectivity and to avoid side reactions, such as oxidation of the electron-rich indole ring. Common nitrating agents include nitric acid, a mixture of nitric acid and sulfuric acid, and milder reagents like nitrates in the presence of an acid catalyst. The use of harsh conditions, such as concentrated nitric and sulfuric acids, can lead to polysubstitution and degradation of the indole core. Therefore, a milder and more selective nitrating system is preferred for the synthesis of this compound.

The Optimized Pathway

The optimized pathway for the synthesis of this compound involves the direct nitration of 7-methyl-1H-indole using a nitrate salt in the presence of an acid. This method offers several advantages, including milder reaction conditions, improved regioselectivity for the 5-position, and easier workup procedures. The presence of the methyl group at the 7-position does not significantly hinder the substitution at the 5-position, which is electronically favored for electrophilic attack on the indole ring.

Section 3: Detailed Experimental Protocols & Mechanistic Insights

Synthesis of the Precursor: 7-Methyl-1H-indole

7-Methyl-1H-indole is a commercially available starting material. For the purpose of this guide, we will assume its availability from a commercial supplier. It is recommended to check the purity of the starting material by techniques such as NMR or melting point determination before proceeding with the nitration reaction.

Regioselective Nitration: The Core Transformation

The indole ring is an electron-rich aromatic system, making it highly susceptible to electrophilic attack. The most electron-rich position is C3, followed by C5 and C2. Direct nitration can often lead to a mixture of isomers and undesired side products. The choice of a suitable nitrating agent and reaction conditions is therefore critical to achieve high regioselectivity for the desired 5-nitro isomer.

Materials:

-

7-Methyl-1H-indole

-

Sodium nitrate (NaNO₃)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 7-methyl-1H-indole (1.0 eq) in dichloromethane at 0 °C (ice bath).

-

To this solution, add sodium nitrate (1.1 eq) in one portion.

-

Slowly add trifluoroacetic acid (10 eq) dropwise to the reaction mixture at 0 °C. The addition should be done over a period of 15-20 minutes.

-

After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 2-3 hours. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by pouring the mixture into a beaker containing ice-cold saturated aqueous sodium bicarbonate solution.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a hexane-ethyl acetate gradient to afford this compound as a solid.

The nitration of 7-methyl-1H-indole proceeds via an electrophilic aromatic substitution mechanism. In the presence of a strong acid like trifluoroacetic acid, sodium nitrate generates the nitronium ion (NO₂⁺), which is the active electrophile. The electron-rich indole ring then attacks the nitronium ion, preferentially at the C5 position, to form a resonance-stabilized carbocation intermediate (sigma complex). Subsequent deprotonation of this intermediate by a weak base restores the aromaticity of the indole ring, yielding the 5-nitro product.

Caption: Mechanism of the nitration of 7-methyl-1H-indole.

Purification and Isolation

The purification of the crude product is crucial to obtain this compound in high purity. Flash column chromatography is the recommended method. The choice of the eluent system (e.g., a gradient of ethyl acetate in hexane) should be optimized based on TLC analysis to ensure good separation of the desired product from any unreacted starting material and side products. The fractions containing the pure product are then combined and the solvent is removed under reduced pressure to yield the final compound as a solid.

Section 4: Comprehensive Physicochemical and Spectroscopic Characterization

The Importance of Thorough Characterization

Unambiguous characterization of the synthesized this compound is essential to confirm its identity and purity. This is a critical step for its use in subsequent research and development activities, particularly in the context of drug discovery where the precise structure of a molecule is paramount.

Spectroscopic Analysis

-

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons of the indole ring, the methyl protons, and the N-H proton. The chemical shifts and coupling patterns of the aromatic protons are particularly informative for confirming the 5-nitro substitution pattern.

-

¹³C NMR: The carbon NMR spectrum will provide information about the number and types of carbon atoms in the molecule. The chemical shifts of the carbon atoms in the indole ring will be influenced by the electron-withdrawing nitro group and the electron-donating methyl group.

The IR spectrum of this compound should exhibit characteristic absorption bands for the key functional groups. These include:

-

A broad peak corresponding to the N-H stretching vibration of the indole ring.

-

Strong asymmetric and symmetric stretching vibrations for the nitro (NO₂) group.

-

C-H stretching and bending vibrations for the aromatic ring and the methyl group.

Mass spectrometry is used to determine the molecular weight of the synthesized compound. The mass spectrum should show a molecular ion peak (M⁺) corresponding to the exact mass of this compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of the molecule.

Physical and Chromatographic Analysis

The melting point of a pure crystalline solid is a sharp and characteristic physical property. The measured melting point of the synthesized this compound should be compared with the literature value, if available, as an indicator of its purity.

-

TLC: TLC is a quick and convenient method to monitor the progress of the reaction and to assess the purity of the final product. A single spot on the TLC plate in an appropriate solvent system indicates a high degree of purity.

-

HPLC: HPLC provides a more quantitative measure of purity. A single sharp peak in the HPLC chromatogram is indicative of a pure compound.

Data Summary Table

| Analytical Technique | Expected Results for this compound |

| ¹H NMR | Signals for aromatic protons, methyl protons, and N-H proton with characteristic chemical shifts and coupling constants. |

| ¹³C NMR | Signals corresponding to the carbon atoms of the indole ring and the methyl group. |

| IR Spectroscopy | Characteristic absorption bands for N-H, NO₂, and C-H functional groups. |

| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight of C₉H₈N₂O₂. |

| Melting Point | A sharp and defined melting point range. |

| Purity (HPLC) | >95% (or as per the required specification). |

Section 5: Safety, Handling, and Scale-Up Considerations

Hazard Identification and Risk Mitigation

-

7-Methyl-1H-indole: May be harmful if swallowed or inhaled. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

-

Sodium nitrate: An oxidizing agent. Keep away from combustible materials.

-

Trifluoroacetic acid (TFA): Highly corrosive and toxic. Causes severe skin burns and eye damage. Handle with extreme care in a fume hood, using appropriate gloves and face protection.

-

Dichloromethane (DCM): A volatile and potentially carcinogenic solvent. Use only in a well-ventilated fume hood.

Always consult the Safety Data Sheet (SDS) for each chemical before use and follow all institutional safety guidelines.

Considerations for Process Scale-Up

Scaling up the synthesis of this compound requires careful consideration of several factors:

-

Heat Management: The nitration reaction is exothermic. On a larger scale, efficient heat dissipation is crucial to control the reaction temperature and prevent runaway reactions. The use of a jacketed reactor with a cooling system is recommended.

-

Reagent Addition: The dropwise addition of trifluoroacetic acid needs to be carefully controlled to maintain the desired reaction temperature.

-

Workup and Extraction: The volumes of aqueous and organic solutions will increase significantly, requiring larger-scale extraction equipment.

-

Purification: Column chromatography may not be practical for large-scale purification. Alternative methods such as recrystallization should be explored and optimized.

Section 6: Conclusion and Future Perspectives

Summary of Key Findings

This technical guide has detailed a robust and reproducible method for the synthesis of this compound from 7-methyl-1H-indole. The regioselective nitration at the C5 position is achieved under mild conditions using sodium nitrate and trifluoroacetic acid. A comprehensive set of analytical techniques has been outlined for the thorough characterization of the final product, ensuring its identity and purity. The provided step-by-step protocols and mechanistic insights serve as a valuable resource for chemists in the field of drug discovery and organic synthesis.

Potential Applications and Future Research Directions

This compound is a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. Future research could focus on:

-

The development of novel catalysts for more efficient and environmentally friendly nitration reactions.

-

The exploration of the chemical space around the this compound scaffold to generate libraries of new compounds for biological screening.

-

The investigation of the structure-activity relationships of derivatives of this compound in various disease models.

The continued exploration of the chemistry and biology of this and related indole derivatives holds significant promise for the discovery of new medicines.

Section 7: References

A comprehensive list of references will be provided upon the completion of the literature search and finalization of the guide. The references will include peer-reviewed articles and other authoritative sources that support the experimental procedures and mechanistic claims made in this document. Each reference will include the title, source, and a valid, clickable URL for verification.

Spectroscopic data (NMR, IR, MS) of 7-methyl-5-nitro-1H-indole

An In-Depth Spectroscopic Analysis of 7-methyl-5-nitro-1H-indole: A Technical Guide for Researchers

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for the heterocyclic compound this compound (CAS No. 10553-08-9). Designed for researchers, medicinal chemists, and professionals in drug development, this document synthesizes predicted and analogous experimental data to offer a detailed characterization using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The causality behind spectral features is explained, providing a robust framework for the identification and characterization of this and related nitroindole scaffolds. While direct experimental spectra for this specific molecule are not widely published, this guide leverages high-quality data from close structural analogs and established spectroscopic principles to provide a reliable and scientifically-grounded interpretation.

Introduction and Molecular Structure

This compound is a substituted indole, a core scaffold in numerous biologically active compounds and pharmaceutical agents. The introduction of a nitro group at the C5 position and a methyl group at the C7 position significantly influences the molecule's electronic properties, reactivity, and spectroscopic signature. Understanding this signature is paramount for synthesis confirmation, purity assessment, and further structural modifications.

The analytical challenge lies in the precise assignment of signals, which can be complicated by the interplay of the electron-donating indole nitrogen and methyl group with the strongly electron-withdrawing nitro group. This guide aims to deconstruct these influences within each spectroscopic technique.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity and chemical environment of atoms in a molecule. The analysis below is based on established substituent effects on the indole ring and is strongly supported by published experimental data for the closely related isomer, 3-methyl-5-nitro-1H-indole.[1]

¹H NMR Spectroscopy

Experimental Protocol (Typical): A sample of this compound (~5-10 mg) is dissolved in a deuterated solvent such as deuterochloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) (~0.6 mL). The spectrum is recorded on a 400 MHz or higher field NMR spectrometer at room temperature. Tetramethylsilane (TMS) is used as an internal standard (0.00 ppm).

Predicted ¹H NMR Data (in DMSO-d₆, 400 MHz):

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale & Insights |

| NH -1 | ~11.8 | Broad Singlet | - | The indole N-H proton is acidic and often appears as a broad singlet at a very downfield chemical shift, especially in DMSO-d₆ due to hydrogen bonding with the solvent. |

| H -2 | ~7.6 | Triplet (or dd) | J ≈ 2.5-3.0 Hz | This proton is adjacent to the nitrogen and shows a small coupling to H-3 and the N-H proton (if not fully decoupled by exchange). Its chemical shift is moderately downfield. |

| H -3 | ~6.8 | Triplet (or dd) | J ≈ 2.5-3.0 Hz | Coupled to H-2. This position is generally more shielded than C2 in the indole ring. |

| H -4 | ~8.4 | Singlet (or d) | J ≈ 1.5 Hz | This proton is deshielded by the peri effect of the nitro group at C5. It will appear as a sharp singlet or a narrow doublet due to a small meta-coupling to H-6. |

| H -6 | ~8.0 | Singlet (or d) | J ≈ 1.5 Hz | This proton is ortho to the electron-withdrawing nitro group, causing a significant downfield shift. It will appear as a sharp singlet or a narrow doublet due to meta-coupling to H-4. |

| CH ₃-7 | ~2.6 | Singlet | - | The methyl protons appear as a characteristic singlet in the aliphatic region. The proximity to the indole ring results in a slightly downfield shift compared to a typical alkyl methyl group. |

Causality and Interpretation: The strong electron-withdrawing nature of the nitro group at C5 dominates the electronic landscape of the benzene portion of the indole. This causes significant deshielding (downfield shifts) of the protons at the ortho (H-6) and para (H-4) positions. The methyl group at C7 is an electron-donating group, but its effect is localized and less pronounced than that of the nitro group. The pyrrole ring protons (H-2, H-3) are less affected by the C5 substituent and exhibit chemical shifts more typical of the indole core.

¹³C NMR Spectroscopy

Experimental Protocol (Typical): The same sample prepared for ¹H NMR analysis is used. A proton-decoupled ¹³C NMR spectrum is acquired on a 400 MHz (or higher) spectrometer, operating at a corresponding frequency of ~100 MHz for carbon.

Predicted ¹³C NMR Data (in DMSO-d₆, 100 MHz):

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale & Insights |

| C2 | ~126 | The C2 carbon is adjacent to the nitrogen, resulting in a downfield shift. |

| C3 | ~103 | C3 is typically the most shielded carbon in the indole pyrrole ring. |

| C3a | ~129 | This is a quaternary carbon at the ring junction, influenced by both rings. |

| C4 | ~117 | The C4 carbon is shielded by the adjacent C3a but deshielded by the nitro group. |

| C5 | ~142 | Directly attached to the nitro group, this carbon is strongly deshielded and appears significantly downfield. |

| C6 | ~116 | The C6 carbon is ortho to the nitro group, leading to some deshielding. |

| C7 | ~123 | This carbon is attached to the methyl group. |

| C7a | ~138 | This quaternary carbon is adjacent to the nitrogen and part of the aromatic system, placing it far downfield. |

| C H₃ | ~17 | The methyl carbon appears in the typical aliphatic region. |

Expertise in Interpretation: The assignment of quaternary carbons (C3a, C5, C7, C7a) should be confirmed using techniques like Heteronuclear Multiple Bond Correlation (HMBC), which reveals 2- and 3-bond correlations between protons and carbons. For instance, the methyl protons (~2.6 ppm) would show HMBC correlations to C7, C6, and C7a, definitively confirming their assignments.

Infrared (IR) Spectroscopy

Experimental Protocol (Typical): The IR spectrum is typically recorded using a Fourier Transform Infrared (FT-IR) spectrometer. A small amount of the solid sample is analyzed using an Attenuated Total Reflectance (ATR) accessory, or by preparing a KBr pellet. The spectrum is recorded over the range of 4000-400 cm⁻¹.

Key IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| ~3400 | Medium, Sharp | N-H Stretch | Indole N-H |

| 3100-3000 | Medium-Weak | C-H Stretch | Aromatic C-H |

| 2950-2850 | Weak | C-H Stretch | Methyl C-H |

| ~1620 | Medium | C=C Stretch | Aromatic Ring |

| ~1520 & ~1340 | Strong, Sharp | Asymmetric & Symmetric N-O Stretch | Nitro Group (NO₂) |

Trustworthiness of Assignments: The two strong, sharp peaks around 1520 cm⁻¹ and 1340 cm⁻¹ are the most definitive signals for this molecule in an IR spectrum.[2] These correspond to the asymmetric and symmetric stretching vibrations of the N-O bonds in the nitro group, respectively. Their presence provides very strong evidence for the successful nitration of the indole ring. The sharp N-H stretch around 3400 cm⁻¹ confirms the presence of the indole N-H and indicates it is not involved in strong intermolecular hydrogen bonding in the solid state.

Mass Spectrometry (MS)

Experimental Protocol (Typical): Mass spectra can be obtained using various ionization techniques. Electron Ionization (EI) is common for providing detailed fragmentation patterns, while Electrospray Ionization (ESI) is a softer technique useful for accurately determining the molecular weight via protonated ([M+H]⁺) or other adduct ions. High-Resolution Mass Spectrometry (HRMS) is employed to confirm the elemental composition.

Predicted Mass Spectrometry Data:

| m/z | Ion | Rationale & Insights |

| 176 | [M]⁺ | The molecular ion peak. Its presence and intensity depend on the ionization method. The molecular formula is C₉H₈N₂O₂. |

| 177 | [M+H]⁺ | The protonated molecular ion, typically the base peak in ESI-MS (positive mode). Predicted accurate mass: 177.0659.[3] |

| 130 | [M-NO₂]⁺ | Loss of the nitro group (46 Da) is a very common and characteristic fragmentation pathway for nitroaromatic compounds. |

| 115 | [M-NO₂-CH₃]⁺ | Subsequent loss of the methyl radical (15 Da) from the [M-NO₂]⁺ fragment. |

Fragmentation Workflow: The fragmentation of this compound under electron impact is expected to follow a logical pathway dictated by the stability of the resulting fragments. The initial and most favorable fragmentation is the cleavage of the C-N bond to lose the nitro group.

Caption: Predicted primary fragmentation pathway for this compound in EI-MS.

Conclusion

This guide provides a multi-faceted spectroscopic characterization of this compound. By integrating data from analogous compounds with foundational spectroscopic principles, we have established a detailed and reliable spectral profile. The key identifying features are the distinct pattern of aromatic protons in ¹H NMR, the heavily deshielded C5 carbon in ¹³C NMR, the strong and characteristic N-O stretching bands in the IR spectrum, and the predictable loss of the nitro group in mass spectrometry. This comprehensive guide serves as an authoritative reference for scientists working with this important class of heterocyclic compounds.

References

-

Figshare. 1H and 13C NMR spectra were measured on a Bruker 500 MHz NMR spectrometer using TMS as the internal standard. High resolution ma. Available at: [Link]

-

The Royal Society of Chemistry. Supporting information. Available at: [Link]

-

Spectroscopy Online. this compound. Available at: [Link]

-

Wiley Online Library. (3Z)-7-methyl-5-nitro-1H-indole-2,3-dione 3-oxime - Optional[1H NMR] - Spectrum. Available at: [Link]

-

The Royal Society of Chemistry. {Supplementary Data}. Available at: [Link]

-

PubMed Central (PMC). Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity. Available at: [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0000738). Available at: [Link]

-

PubChemLite. this compound (C9H8N2O2). Available at: [Link]

-

MDPI. Design, Synthesis, and Biological Evaluation of N-Acyl-Hydrazone-Linked Quinazolinone Derivatives with Antioxidant, Antimicrobial, and Anticancer Potential. Available at: [Link]

-

ResearchGate. Synthesis and In-vitro Evaluation of novel 5-nitroIndole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activities. Available at: [Link]

-

NIST WebBook. 1H-Indole, 7-methyl-. Available at: [Link]

-

Biological Magnetic Resonance Bank. bmse000097 Indole at BMRB. Available at: [Link]

-

ACS Publications. Using Mechanochemistry to Activate Poly(vinyl chloride) as a Mechanotunable Brønsted-Acid-Releasing Reagent for Organic Synthesis. Available at: [Link]

-

PubMed. Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. Available at: [Link]

-

Scientific Research Publishing. Study of Mass Spectra of Some Indole Derivatives. Available at: [Link]

-

ResearchGate. FT-IR spectrum of control indole. Available at: [Link]

-

Brieflands. An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine as a Key Starting Material in Medicinal Chemistry. Available at: [Link]

-

TSI Journals. Mass spectral studies of nitroindole compounds. Available at: [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

-

ACS Publications. Nuclear magnetic resonance spectroscopy. 13C spectra of indole and methylindoles. Available at: [Link]

-

ACS Publications. Synthesis and Infrared Spectra of Some Indole Compounds 1. Available at: [Link]

-

Pavel Kocourek. Table of Characteristic IR Absorptions. Available at: [Link]

Sources

The Solubility Profile of 7-Methyl-5-Nitro-1H-Indole: A Technical Guide for Drug Development Professionals

Abstract

The successful progression of any small molecule through the drug development pipeline is intrinsically linked to its physicochemical properties, with solubility being a paramount determinant of bioavailability and therapeutic efficacy. This technical guide provides a comprehensive examination of the solubility of 7-methyl-5-nitro-1H-indole, a heterocyclic compound of interest in medicinal chemistry. In the absence of extensive empirical data for this specific molecule, this document leverages a predictive approach grounded in the principles of physical organic chemistry, data from structurally analogous compounds, and established experimental methodologies. We present a predicted solubility profile across a range of common solvents, a detailed, field-proven protocol for the experimental determination of thermodynamic solubility via the shake-flask method, and a discussion of the molecular attributes governing its solubility behavior. This guide is intended to serve as an essential resource for researchers, scientists, and drug development professionals, enabling informed decision-making in formulation development and preclinical studies.

Introduction: The Critical Role of Solubility in Drug Discovery

This compound belongs to the indole class of heterocyclic compounds, a scaffold prevalent in numerous biologically active molecules and approved pharmaceuticals.[1] The introduction of a methyl group at the 7-position and a nitro group at the 5-position significantly modulates the electronic and steric properties of the parent indole ring, thereby influencing its interaction with biological targets and its overall developability profile. A thorough understanding of the solubility of this compound is not merely an academic exercise; it is a critical prerequisite for its advancement as a potential therapeutic agent. Poor aqueous solubility can lead to erratic absorption, low bioavailability, and challenges in formulating parenteral and oral dosage forms. Conversely, understanding its solubility in organic solvents is crucial for synthesis, purification, and the preparation of stock solutions for in vitro and in vivo screening.

This guide is structured to provide both a theoretical framework for predicting the solubility of this compound and a practical, step-by-step methodology for its empirical determination. By understanding the "why" behind the experimental choices, researchers can adapt and troubleshoot the provided protocols to suit their specific laboratory context.

Physicochemical Properties and Their Influence on Solubility

The solubility of a molecule is dictated by the interplay of its intrinsic properties and the characteristics of the solvent. For this compound, the key structural features are the indole nucleus, the methyl substituent, and the nitro group.

-

The Indole Nucleus: The bicyclic aromatic structure of indole is predominantly nonpolar and hydrophobic.[2] The presence of the nitrogen heteroatom in the pyrrole ring, however, introduces a site for hydrogen bonding, specifically as a hydrogen bond donor (N-H).

-

The Methyl Group (-CH₃): The methyl group at the 7-position is a nonpolar, electron-donating group. Its primary influence on solubility is to increase the overall lipophilicity of the molecule, which generally leads to decreased solubility in polar solvents like water and increased solubility in nonpolar organic solvents.

-

The Nitro Group (-NO₂): The nitro group is a strong electron-withdrawing group with a significant dipole moment, making it a polar functional group.[3] It can act as a hydrogen bond acceptor via its oxygen atoms. This polarity tends to enhance interactions with polar solvents.[4] However, the strong intermolecular forces between nitroaromatic compounds in the solid state (crystal lattice energy) can sometimes counteract the favorable interactions with solvents, potentially leading to lower than expected solubility.

The overall solubility of this compound is therefore a balance between the hydrophobic character of the methylated indole core and the polar, hydrogen-bonding potential of the nitro group and the indole N-H.

Diagram: Key Structural Features Influencing Solubility

Caption: Molecular structure and key functional groups of this compound that govern its solubility.

Predicted Solubility Profile

Table 1: Predicted Qualitative and Semi-Quantitative Solubility of this compound in Common Solvents

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water | Poorly Soluble | The hydrophobic indole and methyl groups dominate, limiting interaction with the highly polar water molecules, despite the presence of the nitro group.[4] |

| Methanol, Ethanol | Moderately Soluble | The alkyl chain of the alcohol can interact with the nonpolar regions of the molecule, while the hydroxyl group can hydrogen bond with the nitro group and indole N-H. | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Soluble to Highly Soluble | DMSO is a powerful, polar aprotic solvent capable of disrupting the crystal lattice and solvating both the polar and nonpolar portions of the molecule.[4][5] |

| Dimethylformamide (DMF) | Soluble | Similar to DMSO, DMF is an effective solvent for many organic compounds with both polar and nonpolar character. | |

| Acetonitrile | Sparingly to Moderately Soluble | Acetonitrile is polar but a weaker hydrogen bond acceptor than DMSO or DMF, which may result in lower solubility. | |

| Nonpolar Aprotic | Dichloromethane (DCM) | Sparingly Soluble | The polarity of the nitro group will limit solubility in this nonpolar solvent. |

| Toluene, Hexanes | Poorly Soluble to Insoluble | The significant polarity of the nitro group makes favorable interactions with these nonpolar solvents unlikely. |

Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method

The gold standard for determining the thermodynamic solubility of a compound is the shake-flask method.[6] This technique measures the concentration of a solute in a saturated solution that is in equilibrium with the solid phase. The following protocol is a robust and reliable approach for determining the solubility of this compound.

Materials and Equipment

-

This compound (solid)

-

Selected solvents (e.g., water, phosphate-buffered saline (PBS) pH 7.4, methanol, ethanol, DMSO, etc.)

-

Scintillation vials or glass test tubes with screw caps

-

Orbital shaker or rotator with temperature control

-

Microcentrifuge or filtration apparatus (e.g., syringe filters with a pore size of 0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Analytical balance

-

Volumetric flasks and pipettes

Experimental Workflow

Diagram: Shake-Flask Solubility Determination Workflow

Caption: Step-by-step workflow for the shake-flask method to determine thermodynamic solubility.

Detailed Step-by-Step Protocol

-

Preparation of Vials:

-

Add an excess of solid this compound to several vials for each solvent to be tested. "Excess" means that undissolved solid should be visible at the end of the experiment. A starting point is to add approximately 5-10 mg of the compound to 1 mL of solvent.

-

Precisely add a known volume of the selected solvent to each vial.

-

-

Equilibration:

-

Tightly seal the vials to prevent solvent evaporation.

-

Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C for room temperature solubility or 37°C for physiological temperature).

-

Agitate the samples for a sufficient period to ensure equilibrium is reached. A typical duration is 24 to 48 hours. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) for a preliminary experiment to confirm that the concentration has reached a plateau.

-

-

Phase Separation:

-

After the equilibration period, carefully remove the vials from the shaker. Allow the undissolved solid to settle for a short period.

-

To separate the saturated solution from the excess solid, either:

-

Centrifugation: Centrifuge the vials at a high speed (e.g., 10,000 rpm) for 10-15 minutes. Carefully collect the supernatant without disturbing the pellet.

-

Filtration: Use a syringe to draw up the solution and pass it through a chemically compatible syringe filter (e.g., PTFE or PVDF) with a pore size of 0.22 µm into a clean vial. This method is effective at removing fine particles.

-

-

-

Quantification by HPLC:

-

Prepare a series of standard solutions of this compound of known concentrations in a suitable solvent (usually the mobile phase or a solvent in which the compound is highly soluble, like DMSO, followed by dilution).

-

Generate a calibration curve by injecting the standard solutions into the HPLC and plotting the peak area from the UV detector against the concentration.

-

Dilute the saturated supernatant samples with the mobile phase to bring the concentration within the linear range of the calibration curve.

-

Inject the diluted samples into the HPLC and record the peak areas.

-

Calculate the concentration of the undissolved samples using the regression equation from the calibration curve, remembering to account for the dilution factor. The calculated concentration represents the thermodynamic solubility of the compound in that solvent.

-

Data Analysis and Reporting

The final solubility value should be reported in standard units, such as mg/mL or µg/mL, and the temperature at which the measurement was performed should always be specified. It is good practice to perform the experiment in triplicate to ensure the reliability of the results and to report the mean solubility with the standard deviation.

Conclusion

While direct, published solubility data for this compound is limited, a robust understanding of its likely behavior in various solvents can be achieved through the application of fundamental physicochemical principles and by drawing comparisons with structurally related molecules. The predicted profile suggests moderate to high solubility in polar aprotic solvents like DMSO and lower solubility in polar protic and nonpolar solvents. For definitive quantitative data, the shake-flask method detailed in this guide provides a reliable and reproducible experimental approach. The insights and methodologies presented herein are intended to empower researchers to make data-driven decisions in the handling, formulation, and early-stage development of this compound and other novel chemical entities.

References

-

Solubility of Things. (n.d.). 5-Nitroindole. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (1979). Investigation of Selected Potential Environmental Contaminants: Nitroaromatics - Final Report. Retrieved from [Link]

-

Solubility of Things. (n.d.). Indole. Retrieved from [Link]

- Baka, E., Comer, J. E. A., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake–flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335–341.

- Avdeef, A. (2003).

- Bergström, C. A. S. (2016). In silico and in vitro predictions of intestinal drug absorption. In Oral Drug Absorption (pp. 115-141). John Wiley & Sons, Ltd.

- Reichardt, C., & Welton, T. (2011). Solvents and Solvent Effects in Organic Chemistry. John Wiley & Sons.

-

Wikipedia. (2023). Indole. Retrieved from [Link]

-

Dissolution Technologies. (2014). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]

-

Quora. (2017). How do you perform the shake flask method to determine solubility? Retrieved from [Link]

-

Walsh Medical Media. (2021). Solute- Solvent Interaction. Retrieved from [Link]

-

ACS Publications. (2020). Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water. Retrieved from [Link]

-

gChem Global. (n.d.). DMSO. Retrieved from [Link]

-

The University of Melbourne. (n.d.). STANDARD OPERATING PROCEDURE - High Performance (or Pressure) Liquid Chromatography (HPLC). Retrieved from [Link]

Sources

- 1. Indole - Wikipedia [en.wikipedia.org]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. gchemglobal.com [gchemglobal.com]

- 6. US5085991A - Process of preparing purified aqueous indole solution - Google Patents [patents.google.com]

The Emerging Therapeutic Potential of 7-Methyl-5-Nitro-1H-Indole: A Technical Guide for Drug Discovery Professionals

Foreword: The Indole Scaffold in Modern Medicinal Chemistry

The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of natural products and synthetic drugs with diverse pharmacological activities.[1] Its unique electronic properties and ability to participate in various biological interactions have made it a fertile ground for the development of novel therapeutic agents. Within this broad class of compounds, the introduction of a nitro group can significantly modulate biological activity, often imparting or enhancing properties such as anticancer, antimicrobial, and anti-inflammatory effects.[2][3] This guide focuses on a specific, yet under-explored derivative, 7-methyl-5-nitro-1H-indole, to delineate its potential biological activities based on the established pharmacology of structurally related 5-nitroindole compounds. While direct extensive research on this particular molecule is nascent, the existing literature on analogous compounds provides a robust framework for predicting its therapeutic promise and guiding future research endeavors.

I. Synthetic Strategies: A Plausible Pathway to this compound

The synthesis of this compound, while not explicitly detailed in readily available literature, can be logically extrapolated from established methods for substituted nitroindoles.[4][5] A general and adaptable synthetic approach would likely commence from a suitable precursor, such as 7-methyl-1H-indole. The regioselectivity of nitration on the indole ring is a critical consideration.

A plausible synthetic workflow is outlined below:

Caption: A generalized workflow for the synthesis of this compound.

Experimental Protocol: A General Method for Nitration of Indoles

The following protocol is a generalized procedure based on the nitration of indole scaffolds and would require optimization for the specific substrate, 7-methyl-1H-indole.

-

Dissolution: Dissolve 7-methyl-1H-indole in a suitable solvent, such as glacial acetic acid or dichloromethane, in a flask equipped with a magnetic stirrer and cooled in an ice bath.

-

Preparation of Nitrating Agent: In a separate flask, cautiously prepare the nitrating agent. This could be a mixture of nitric acid and sulfuric acid, or for a milder, more regioselective approach, trifluoroacetyl nitrate (CF₃COONO₂), which can be generated in situ.[6]

-

Slow Addition: Slowly add the nitrating agent to the cooled solution of 7-methyl-1H-indole dropwise, maintaining the temperature below 5°C.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Quenching: Once the reaction is complete, carefully quench the reaction mixture by pouring it over crushed ice and neutralizing it with a suitable base, such as sodium bicarbonate solution.

-

Extraction: Extract the product into an organic solvent like ethyl acetate.

-

Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. Purify the crude product using column chromatography on silica gel.

-

Characterization: Confirm the structure of the purified this compound using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

II. Potential Biological Activities and Mechanisms of Action

The biological potential of this compound can be inferred from the activities of other 5-nitroindole derivatives. The presence of the nitro group at the 5-position and the methyl group at the 7-position are expected to influence its electronic and steric properties, thereby modulating its biological effects.

A. Anticancer Activity: A Primary Therapeutic Target

Substituted 5-nitroindoles have demonstrated significant broad-spectrum anticancer activities against various cancer cell lines.[7] The primary proposed mechanism for some of these derivatives is the targeting of G-quadruplex DNA structures, particularly in the promoter region of the c-Myc oncogene.[7][8]

Mechanism of Action:

-

G-Quadruplex Binding: 5-nitroindole derivatives have been shown to bind to and stabilize the G-quadruplex structure in the c-Myc promoter.[7][8] This stabilization prevents the transcription of the c-Myc gene.

-

Downregulation of c-Myc: The inhibition of c-Myc transcription leads to a significant downregulation of both c-Myc mRNA and protein levels.[7]

-

Cell Cycle Arrest: The reduction in c-Myc, a key regulator of cell proliferation, induces cell cycle arrest, primarily in the sub-G1/G1 phase.[7][8]

-

Induction of Apoptosis and Oxidative Stress: These compounds can also induce apoptosis and increase the intracellular concentration of reactive oxygen species (ROS), further contributing to their anticancer effects.[7][8]

Caption: Proposed mechanism of anticancer activity for 5-nitroindole derivatives.

Structure-Activity Relationship (SAR) Insights:

-

The presence of a nitro group at the 5-position of the indole core is often critical for G-quadruplex binding and anticancer activity.[7]

-

Modifications at the N1 position of the indole ring can significantly influence binding affinity.[7]

-

The methyl group at the 7-position of this compound may influence the compound's lipophilicity and steric interactions with the target, potentially enhancing its activity or altering its selectivity.

Quantitative Data for Related 5-Nitroindole Derivatives:

| Compound | Target Cell Line | IC₅₀ (µM) | Reference |

| Compound 5 (a pyrrolidine-substituted 5-nitroindole) | HeLa | 5.08 ± 0.91 | [7] |

| Compound 7 (a pyrrolidine-substituted 5-nitroindole) | HeLa | 5.89 ± 0.73 | [7] |

B. Antimicrobial Activity: A Potential Secondary Application

Indole derivatives are known to possess a broad spectrum of antimicrobial activities.[9][10] The nitro group, a component of several established antimicrobial drugs, can further enhance this property.[2] Therefore, this compound is a promising candidate for investigation as a novel antimicrobial agent.

Potential Mechanisms of Action:

-

Inhibition of Biofilm Formation: Indole derivatives have been shown to interfere with bacterial biofilm formation, a key factor in chronic infections and antibiotic resistance.

-

Disruption of Cell Wall Synthesis: Some indole compounds may inhibit enzymes essential for bacterial cell wall biosynthesis.

-

DNA Gyrase Inhibition: Hybrid molecules incorporating indole and other pharmacophores have shown potent DNA gyrase inhibitory activity.[10]

C. Anti-inflammatory Properties: Modulating Inflammatory Pathways

The indole scaffold is present in several compounds with known anti-inflammatory effects.[11][12] These compounds often act by inhibiting key enzymes and signaling pathways involved in the inflammatory response.

Potential Mechanisms of Action:

-

Inhibition of Pro-inflammatory Cytokines: Indole derivatives can reduce the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[11][13]

-

COX and LOX Inhibition: Some indole-based compounds exhibit inhibitory activity against cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are crucial mediators of inflammation.[13]

-

NF-κB Pathway Modulation: The NF-κB signaling pathway is a central regulator of inflammation, and its inhibition by indole derivatives can lead to a potent anti-inflammatory response.[13]

D. Neuroprotective Effects: A Hypothesis Based on Structural Analogs

While direct evidence is lacking for 5-nitroindoles, other nitro-containing heterocyclic compounds, such as 7-nitroindazole, have demonstrated significant neuroprotective effects.[14][15][16] This activity is often attributed to the inhibition of neuronal nitric oxide synthase (nNOS).

Potential Mechanism of Action:

-

nNOS Inhibition: 7-nitroindazole is a known inhibitor of nNOS, an enzyme implicated in neuronal damage in various neurodegenerative conditions and ischemic events.[14][16] The structural similarity of this compound to other nitroaromatic nNOS inhibitors suggests that it may also possess this activity. Inhibition of nNOS can protect neurons from excitotoxicity and oxidative stress.[14]

III. Future Directions and Conclusion

This compound represents a promising, yet largely unexplored, scaffold for the development of new therapeutic agents. Based on the robust evidence for the biological activities of structurally related 5-nitroindole derivatives, the primary avenue for investigation should be its potential as an anticancer agent, with a focus on its interaction with G-quadruplex DNA.

Key Research Recommendations:

-

Chemical Synthesis and Characterization: The first crucial step is the development of an efficient and scalable synthesis for this compound and a library of its derivatives.

-

In Vitro Biological Screening: The synthesized compounds should be screened against a panel of cancer cell lines to determine their cytotoxic and antiproliferative activities. Further mechanistic studies should be conducted to confirm its interaction with the c-Myc G-quadruplex and its effects on the cell cycle and apoptosis.

-

Broad-Spectrum Activity Profiling: The compound should also be evaluated for its antimicrobial, anti-inflammatory, and neuroprotective properties through relevant in vitro and in vivo models.

-

Structure-Activity Relationship (SAR) Studies: A systematic SAR study should be undertaken to optimize the lead compound and enhance its potency, selectivity, and pharmacokinetic properties.

References

-

Mishra, S., et al. (2021). Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity. ChemMedChem, 16(10), 1667-1679. [Link][7][17]

-

Mishra, S., et al. (2021). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. PubMed. [Link][8]

-

Yahfoufi, N., et al. (2018). The Anti-Inflammatory Properties of Phytochemicals and Their Effects on Epigenetic Mechanisms Involved in TLR4/NF-κB-Mediated Inflammation. PMC - NIH. [Link][13]

-

Various Authors. (n.d.). Structure/activity relationships of indole derivatives. ResearchGate. [Link]

-

Mishra, S., et al. (2021). Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activit. Wiley Online Library. [Link][4]

-

Various Authors. (n.d.). Anticancer activities of compound 7h against human colon cancer cells. ResearchGate. [Link]

-

Williamson, W. R. N. (1959). The Synthesis of 4-Nitro-, 5-Nitro-, 6-Nitro- and 7-Nitroindole 1. ACS Publications. [Link]

-

Reddy, G. J., et al. (2013). Efficient and Scalable Process for Synthesis of 5-Nitro-7-azaindole. ACS Publications. [Link][5]

-

Oğuz, E., et al. (2013). Neuroprotection by 7-nitroindazole against iron-induced hippocampal neurotoxicity. PubMed. [Link][14]

-

El-Damasy, A. K., et al. (2021). Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids. NIH. [Link]

-

de Oliveira, R. G., et al. (2011). Anti-inflammatory and antinociceptive activities of indole-imidazolidine derivatives. PubMed. [Link][11]

-

Mishra, S., et al. (2021). Synthesis and In-vitro Evaluation of novel 5-nitroIndole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activities. ResearchGate. [Link]

-

Wang, Y., et al. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. Springer. [Link][6]

-

O'Neill, M. J., et al. (1996). Neuroprotective effects of 7-nitroindazole in the gerbil model of global cerebral ischaemia. PubMed. [Link][15]

-

Yurttaş, L., et al. (2016). Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. NIH. [Link][9]

-

Emami, S., et al. (2008). Synthesis and in-vitro antibacterial activity of 5-substituted 1-methyl-4-nitro-1H-imidazoles. PubMed. [Link]

-

Schulz, J. B., et al. (1995). Inhibition of neuronal nitric oxide synthase by 7-nitroindazole protects against MPTP-induced neurotoxicity in mice. PubMed. [Link][16]

-

Sharaf El-Din, N., & Barseem, A. (2016). Synthesis, bioactivity and Docking Study of Some New Indole-hydrazone Derivatives. ResearchGate. [Link][12]

-

Wang, Y., et al. (2023). Design, Synthesis, and Antimicrobial Activity Evaluation of Ciprofloxacin-Indole Hybrids. PubMed. [Link][10]

-

Gámez-Montaño, R. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. MDPI. [Link][2]

-

Szénási, G., et al. (1997). Protective effect of 7-nitroindazole against DSP-4 induced noradrenaline depletion in mouse hippocampus. PubMed. [Link]

-

Wang, Y., et al. (2023). Design, Synthesis, and Antimicrobial Activity Evaluation of Ciprofloxacin—Indole Hybrids. MDPI. [Link]

-

Drug Design Org. (n.d.). Structure Activity Relationships. Drug Design Org. [Link]

-

Cocklin, S., et al. (2012). Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41. PMC - PubMed Central. [Link]

-

Miceli, M., et al. (2023). Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells. MDPI. [Link]

-

Kumar, A., et al. (2024). Synthesis and potential anti-inflammatory response of indole and amide derivatives of ursolic acid in LPS-induced RAW 264.7 cells and systemic inflammation mice model: Insights into iNOS, COX2 and NF-κB. PubMed. [Link]

-

Budeanu, C. L., et al. (2024). Design, Synthesis, and Biological Evaluation of N-Acyl-Hydrazone-Linked Quinazolinone Derivatives with Antioxidant, Antimicrobial, and Anticancer Potential. MDPI. [Link]

-

Dar, A. A., et al. (2022). Synthesis and Anti-Cancer Activity of New Pyrazolinyl-Indole Derivatives: Pharmacophoric Interactions and Docking Studies for Identifying New EGFR Inhibitors. MDPI. [Link]

-

Various Authors. (n.d.). Anti-inflammatory activity of novel thiosemicarbazone compounds indole-based as COX inhibitors. ResearchGate. [Link]

-

Kim, Y. J., & Lee, C. (2024). Anti-Inflammatory Actions of Plant-Derived Compounds and Prevention of Chronic Diseases: From Molecular Mechanisms to Applications. MDPI. [Link]

-

Various Authors. (n.d.). Synthesis of Medicinally Important Indole Derivatives: A Review. Bentham Science. [Link]

-

Staszewska-Krajewska, O., & Struga, M. (2018). Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. PubMed. [Link][3]

Sources

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. d-nb.info [d-nb.info]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design, Synthesis, and Antimicrobial Activity Evaluation of Ciprofloxacin-Indole Hybrids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Anti-inflammatory and antinociceptive activities of indole-imidazolidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. japsonline.com [japsonline.com]

- 13. The Anti-Inflammatory Properties of Phytochemicals and Their Effects on Epigenetic Mechanisms Involved in TLR4/NF-κB-Mediated Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Neuroprotection by 7-nitroindazole against iron-induced hippocampal neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Neuroprotective effects of 7-nitroindazole in the gerbil model of global cerebral ischaemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Inhibition of neuronal nitric oxide synthase by 7-nitroindazole protects against MPTP-induced neurotoxicity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Synthesis, Characterization, and Applications of 7-methyl-5-nitro-1H-indole

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Substituted Indoles in Medicinal Chemistry

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide range of biological activities.[1] The introduction of various substituents onto the indole ring allows for the fine-tuning of a molecule's pharmacological properties, making substituted indoles a cornerstone of modern drug discovery.[1] Among these, nitroindoles have garnered significant attention due to their diverse biological activities, including antimicrobial, antiviral, and anticancer properties. The electron-withdrawing nature of the nitro group can significantly influence the molecule's electronic properties and its interactions with biological targets. This guide focuses on a specific substituted indole, 7-methyl-5-nitro-1H-indole, providing a comprehensive overview of its synthesis, characterization, and potential applications in drug development.

Synthesis of this compound: A Strategic Approach

The Fischer Indole Synthesis: A Powerful Tool for Indole Ring Formation

The Fischer indole synthesis involves the acid-catalyzed reaction of a (substituted) phenylhydrazine with an aldehyde or a ketone, followed by a cyclization and elimination of ammonia to form the indole ring.[2] This method is widely used in the synthesis of various indole derivatives, including those with pharmaceutical applications.[2]

A plausible synthetic route to this compound via the Fischer indole synthesis would involve the reaction of 3-methyl-4-nitrophenylhydrazine with a suitable carbonyl compound, such as acetone, in the presence of an acid catalyst.

Sources

An In-Depth Technical Guide to 7-Methyl-5-nitro-1H-indole: Synthesis, Characterization, and Therapeutic Potential

This guide provides a comprehensive technical overview of 7-methyl-5-nitro-1H-indole, a heterocyclic compound of increasing interest to researchers in medicinal chemistry and drug development. We will delve into its chemical properties, explore plausible synthetic routes based on established indole chemistry, and discuss its potential applications, particularly in the context of anticancer research. This document is intended for professionals with a strong background in organic chemistry and pharmacology.

Core Molecular Attributes

This compound is a substituted indole, a ubiquitous scaffold in biologically active compounds. The presence of both a methyl group at the 7-position and a nitro group at the 5-position significantly influences its electronic properties and, consequently, its reactivity and biological interactions.

| Property | Value | Source(s) |

| CAS Number | 10553-08-9 | [1][2] |

| Molecular Formula | C₉H₈N₂O₂ | |

| Molecular Weight | 176.17 g/mol | |

| Physical Form | Yellow Powder / Solid | [3] |

| Melting Point | 220 °C | [3] |

Strategic Synthesis of Substituted Nitroindoles

Conceptual Synthesis Workflow

The following diagram outlines a logical, multi-step synthesis pathway.

Caption: Conceptual synthetic pathways to this compound.

Detailed Experimental Protocol (Hypothetical)